N,N,N-trimethyl-sphingosine

Catalog No.
S3332448
CAS No.
133561-52-1
M.F
C21H44NO2+
M. Wt
342.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N-trimethyl-sphingosine

CAS Number

133561-52-1

Product Name

N,N,N-trimethyl-sphingosine

IUPAC Name

[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium

Molecular Formula

C21H44NO2+

Molecular Weight

342.6 g/mol

InChI

InChI=1S/C21H44NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4/h17-18,20-21,23-24H,5-16,19H2,1-4H3/q+1/b18-17+/t20-,21+/m0/s1

InChI Key

XOKJULOVXVISRP-BWMVHVDHSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)[N+](C)(C)C)O

N,N,N-trimethyl-sphingosine is a synthetic derivative of sphingosine, a key component of sphingolipids, which are essential for cellular structure and signaling. This compound features three methyl groups attached to the nitrogen atom of the sphingosine backbone, enhancing its solubility and altering its biological activity compared to native sphingosine. The molecular formula for N,N,N-trimethyl-sphingosine is C21H44NO2+, indicating its cationic nature at physiological pH due to the positively charged nitrogen atom .

Protein Kinase C Inhibition

Early research explored TMS as a potential inhibitor of protein kinase C (PKC), an enzyme family involved in cell signaling. Studies showed that TMS could indeed inhibit PKC activity in vitro (). However, later investigations revealed that this effect might not be as significant in living cells, suggesting a need for further exploration of this application ().

Typical of sphingolipids. It can undergo:

  • Acylation: Reacts with fatty acids to form ceramide derivatives.
  • Phosphorylation: Can be phosphorylated by sphingosine kinases, leading to the formation of sphingosine-1-phosphate, a bioactive lipid involved in numerous signaling pathways .
  • Degradation: Hydrolyzed by ceramidases, contributing to the recycling of sphingolipid components in cellular metabolism .

N,N,N-trimethyl-sphingosine exhibits significant biological activities, including:

  • Inhibition of Protein Kinase C: It acts as a potent inhibitor of protein kinase C, which is implicated in various signaling pathways related to cell growth and differentiation .
  • Impact on Cell Aggregation: Studies have shown that this compound affects platelet aggregation and ATP release in whole blood, indicating its role in modulating cellular responses .
  • Cholesterol Efflux: Unlike native ceramides, N,N,N-trimethyl-sphingosine does not stimulate cholesterol efflux mediated by ATP-binding cassette transporter A1 (ABCA1), suggesting that structural modifications significantly impact its functionality .

The synthesis of N,N,N-trimethyl-sphingosine typically involves:

  • Starting Material: Sphingosine or its derivatives.
  • Methylation: The introduction of methyl groups can be achieved through reactions with methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

This method allows for the selective introduction of three methyl groups at the nitrogen atom while maintaining the integrity of the sphingoid backbone .

N,N,N-trimethyl-sphingosine has various applications in research and potential therapeutic contexts:

  • Cancer Research: Its ability to inhibit protein kinase C makes it a candidate for studying cancer cell signaling and proliferation pathways .
  • Lipid Metabolism Studies: Used as a tool to explore sphingolipid metabolism and its implications in diseases like atherosclerosis and cancer .
  • Drug Development: Investigated for its potential as an antitumor agent due to its influence on cellular signaling pathways associated with growth and survival .

N,N,N-trimethyl-sphingosine shares structural characteristics with several related compounds. Here are some notable comparisons:

Compound NameKey FeaturesUnique Aspects
SphingosineBase structure for sphingolipids; involved in signalingLacks methyl groups; more hydrophobic
N,N-dimethyl-sphingosineTwo methyl groups; inhibits protein kinase CLess potent than N,N,N-trimethyl-sphingosine
DihydrosphingosineReduced form; involved in ceramide synthesisLacks double bonds; different biological activities
Sphingosine-1-phosphatePhosphorylated form; bioactive lipidInvolved in numerous signaling pathways

N,N,N-trimethyl-sphingosine stands out due to its unique methylation pattern, which alters its solubility and biological activity compared to these similar compounds. Its specific inhibition of protein kinase C further distinguishes it within the sphingolipid family, making it a valuable compound for research into lipid signaling and potential therapeutic applications.

The exploration of sphingosine derivatives began in the late 20th century, driven by the need to modulate sphingolipid-mediated signaling pathways. Sphingolipids, first isolated in the 1870s, were initially studied for their structural roles in cell membranes. By the 1990s, researchers recognized sphingosine’s metabolic product, sphingosine-1-phosphate (S1P), as a potent signaling molecule regulating immunity, angiogenesis, and cell survival. This discovery spurred interest in synthetic sphingosine analogs to perturb S1P dynamics.

TMS was among the earliest synthetic sphingosine derivatives, designed to competitively inhibit SPHKs—the enzymes responsible for phosphorylating sphingosine into S1P. Initial studies in the 1990s demonstrated its ability to reduce intracellular S1P levels, albeit with limited selectivity. Despite its shortcomings, TMS became a foundational tool for probing the biochemical consequences of disrupted sphingolipid metabolism.

Position in Sphingolipid Metabolism Research

TMS occupies a pivotal position in sphingolipid research due to its dual role as both a metabolic inhibitor and a chemical probe. Sphingolipid metabolism involves a dynamic network of enzymes, including ceramidases, SPHKs, and S1P lyases, which collectively regulate cellular levels of ceramide, sphingosine, and S1P. By inhibiting SPHKs, TMS shifts this balance toward ceramide accumulation, enabling researchers to study apoptosis, autophagy, and stress responses. Its quaternary ammonium structure enhances membrane permeability, making it particularly useful in cell-based assays.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer a promising route for synthesizing N,N,N-trimethyl-sphingosine by combining chemical modifications with enzymatic catalysis. The de novo biosynthesis of sphingosine, a precursor to this compound, begins with the condensation of palmitoyl-CoA and L-serine via serine palmitoyltransferase (SPT), followed by reduction and desaturation to yield sphinganine and sphingosine [4]. To introduce the trimethylammonium group, sphingosine undergoes exhaustive methylation at the amine moiety. Chemical methylation using methyl iodide or dimethyl sulfate in the presence of a base facilitates the conversion of sphingosine’s primary amine to a quaternary ammonium structure [2].

Recent innovations leverage enzymatic methylation to improve regioselectivity. For instance, bacterial methyltransferases, such as those from Streptomyces species, have been explored for their ability to transfer methyl groups to sphingosine derivatives under mild conditions [4]. However, achieving complete trimethylation remains challenging due to steric hindrance around the nitrogen atom. A hybrid approach involving initial chemical dimethylation followed by enzymatic addition of the third methyl group has shown moderate success, with yields reaching 65–70% under optimized buffer conditions (pH 7.4, 37°C) [2].

Table 1: Comparison of Methylation Methods for N,N,N-Trimethyl-Sphingosine

MethodReagents/CatalystsYield (%)Purity (%)
Chemical MethylationMethyl iodide, KOH8592
Enzymatic MethylationSAM-dependent methyltransferase4088
Hybrid ApproachDimethyl sulfate + enzyme7090

Liposomal Encapsulation Techniques for Enhanced Stability

The amphipathic nature of N,N,N-trimethyl-sphingosine necessitates stabilization strategies to prevent aggregation and oxidative degradation. Liposomal encapsulation has emerged as a viable solution, leveraging phospholipid bilayers to encapsulate the compound while maintaining aqueous solubility. A standard protocol involves dissolving phosphatidylcholine and cholesterol in chloroform, evaporating the solvent to form a thin film, and hydrating the film with an aqueous solution of N,N,N-trimethyl-sphingosine under sonication [1]. Dynamic light scattering (DLS) analyses reveal that liposomes with a 7:3 molar ratio of phosphatidylcholine to cholesterol exhibit optimal stability, with polydispersity indices below 0.2 and encapsulation efficiencies exceeding 80% [1].

Critical to this process is the control of pH and ionic strength during hydration. Studies demonstrate that phosphate-buffered saline (PBS) at pH 7.4 minimizes leakage of the compound from liposomes during storage [2]. Furthermore, the introduction of polyethylene glycol (PEG) coatings extends circulation half-life by reducing opsonization, though this modification may slightly decrease encapsulation capacity due to steric effects [4].

Stereochemical Considerations in Derivative Design

The biological activity of N,N,N-trimethyl-sphingosine is highly dependent on its stereochemistry, particularly the (2S,3R) configuration of the sphingoid base and the trans (E) geometry of the C4–C5 double bond [3]. Synthetic strategies must preserve these features to maintain functionality. Asymmetric hydrogenation using chiral catalysts, such as BINAP-ruthenium complexes, enables the stereoselective reduction of ketodihydrosphingosine intermediates to yield the desired (2S,3R) configuration with enantiomeric excess (ee) values >95% [4].

The E-geometry of the double bond is achieved through Wittig olefination or Horner-Wadsworth-Emmons reactions, which favor trans selectivity. For example, reaction of a C4 aldehyde with a stabilized ylide produces the E-alkene with >90% selectivity [2]. Computational modeling further aids in predicting the stereochemical outcomes of derivative synthesis, with density functional theory (DFT) calculations guiding the design of substrates that minimize steric clashes during key bond-forming steps [4].

XLogP3

6.3

Wikipedia

[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium

Use Classification

Lipids -> Sphingolipids [SP] -> Sphingoid bases [SP01] -> Sphingoid base analogs [SP0108]

Dates

Modify: 2023-08-19

Explore Compound Types